Acetylpseudotropine
Overview
Description
Acetylpseudotropine is a tropane alkaloid derivative, structurally characterized by the presence of an acetyl group attached to the nitrogenous bicyclic alkaloid parent structure Tropane alkaloids are known for their pharmacological activities, and this compound is no exception
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetylpseudotropine can be synthesized through the esterification of pseudotropine with acetic anhydride. The reaction typically involves the following steps:
Starting Material: Pseudotropine.
Reagent: Acetic anhydride.
Catalyst: Concentrated sulfuric acid.
Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale esterification processes using similar reagents and conditions. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Acetylpseudotropine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Acetylpseudotropine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex tropane alkaloids.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of acetylpseudotropine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may exert its effects by binding to these receptors and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Tropine: Another tropane alkaloid with similar structural features.
Pseudotropine: The parent compound from which acetylpseudotropine is derived.
Scopolamine: A well-known tropane alkaloid with significant pharmacological activity.
Uniqueness: this compound is unique due to the presence of the acetyl group, which imparts distinct chemical and pharmacological properties compared to other tropane alkaloids. This modification can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-7(12)13-10-5-8-3-4-9(6-10)11(8)2/h8-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIDMOWWLBGYPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC(C1)N2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955775 | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70955775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3423-26-5 | |
Record name | 8-Azabicyclo(3.2.1)octan-3-ol, 8-methylacetate (ester), exo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003423265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70955775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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